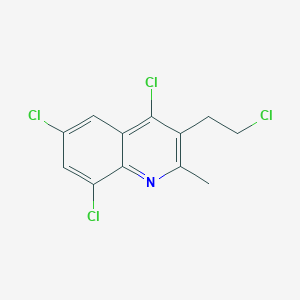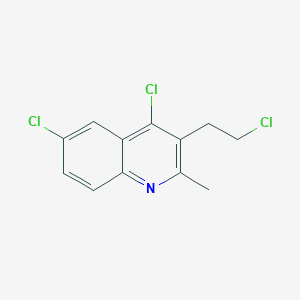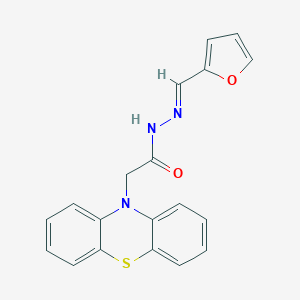
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and relatively low side effect profile. In addition to its clinical applications, Diltiazem has also been extensively studied in scientific research, with numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which reduces the contractility of these cells and leads to vasodilation. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and Physiological Effects
In addition to its clinical applications, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been extensively studied for its biochemical and physiological effects. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, as mentioned earlier.
Advantages and Limitations for Lab Experiments
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying calcium signaling pathways. However, there are also limitations to using 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments. For example, its effects may be cell-type specific, which can make it difficult to extrapolate results to other cell types. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may have off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of interest is its potential use in the treatment of various types of cancer. Additionally, there is ongoing research exploring the use of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in combination with other drugs for the treatment of cardiovascular disease. Finally, there is interest in exploring the potential anti-inflammatory effects of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in a variety of disease states.
Synthesis Methods
The synthesis of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2,3-dichlorobenzyl chloride with thiourea to form 2,3-dichlorobenzylthiourea, which is then reacted with methyl acrylate to produce 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Scientific Research Applications
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been extensively studied in scientific research, with numerous studies exploring its potential applications in a variety of fields. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, with several studies demonstrating its ability to reduce inflammation in animal models of various inflammatory diseases. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been studied for its potential use in the treatment of various types of cancer, with several studies demonstrating its ability to inhibit tumor growth and metastasis.
properties
Molecular Formula |
C10H11NS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
InChI Key |
IHRVQEMNSFVBBD-UHFFFAOYSA-N |
SMILES |
CC1CSC2=CC=CC=C2NC1=S |
Canonical SMILES |
CC1CSC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)


![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
